molecular formula C4H8FNO2S B14073613 3-Methylazetidine-1-sulfonyl fluoride

3-Methylazetidine-1-sulfonyl fluoride

Cat. No.: B14073613
M. Wt: 153.18 g/mol
InChI Key: YIDWNCUOOYCPRP-UHFFFAOYSA-N
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Description

3-Methylazetidine-1-sulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-sulfonyl fluoride typically involves the reaction of 3-methylazetidine with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas.

    Nucleophilic Substitution: Employing nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions include substituted azetidines and various sulfonyl derivatives .

Scientific Research Applications

3-Methylazetidine-1-sulfonyl fluoride has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Methylazetidine-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating various substitution reactions. The azetidine ring’s strained nature also contributes to its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • Azetidine-1-sulfonyl fluoride
  • 3-Methylazetidine
  • Sulfonyl fluorides

Comparison: 3-Methylazetidine-1-sulfonyl fluoride is unique due to the presence of both the azetidine ring and the sulfonyl fluoride group.

Properties

Molecular Formula

C4H8FNO2S

Molecular Weight

153.18 g/mol

IUPAC Name

3-methylazetidine-1-sulfonyl fluoride

InChI

InChI=1S/C4H8FNO2S/c1-4-2-6(3-4)9(5,7)8/h4H,2-3H2,1H3

InChI Key

YIDWNCUOOYCPRP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)S(=O)(=O)F

Origin of Product

United States

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